5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling of the benzimidazole and pyrrole rings: This step might involve the use of a coupling reagent such as EDCI or DCC in the presence of a base.
Introduction of the amino group: This can be done through nucleophilic substitution or reduction of a nitro precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Coupling: Palladium catalysts with appropriate ligands.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors.
Materials Science: As a building block for organic semiconductors or other advanced materials.
Chemical Biology: As a probe for studying biological processes or as a ligand for metal complexes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with a specific enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their biological activity and use in pharmaceuticals.
Pyrrole derivatives: Commonly used in organic electronics and as intermediates in chemical synthesis.
Phenyl derivatives: Widely used in various chemical industries.
Uniqueness
The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one” lies in its combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-25-11-7-8-14(16(9-11)26-2)23-10-15(24)17(18(23)20)19-21-12-5-3-4-6-13(12)22-19/h3-9H,10,20H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZTRINUFJXBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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